molecular formula C18H17BrFNO3S B385597 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide CAS No. 720669-74-9

4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide

Cat. No.: B385597
CAS No.: 720669-74-9
M. Wt: 426.3g/mol
InChI Key: PGCMKYSDQZTHOC-UHFFFAOYSA-N
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Description

4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide is a synthetic organic compound that features a bromine atom, a dioxidotetrahydrothienyl group, a fluorobenzyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzamide core.

    Thienyl Group Addition: Incorporation of the dioxidotetrahydrothienyl group through a nucleophilic substitution reaction.

    Fluorobenzyl Group Addition: Attachment of the fluorobenzyl group via a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thienyl group to its oxidized form.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a debrominated benzamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-fluorobenzyl)benzamide: Lacks the thienyl group.

    N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide: Lacks the bromine atom.

    4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide: Lacks the fluorobenzyl group.

Uniqueness

The uniqueness of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO3S/c19-15-5-3-14(4-6-15)18(22)21(17-9-10-25(23,24)12-17)11-13-1-7-16(20)8-2-13/h1-8,17H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCMKYSDQZTHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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